molecular formula C10H8BrClN2 B13173506 6-Bromo-5-chloro-8-methylquinolin-3-amine

6-Bromo-5-chloro-8-methylquinolin-3-amine

Cat. No.: B13173506
M. Wt: 271.54 g/mol
InChI Key: UGLGYDVCHSKKMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-8-methylquinolin-3-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 8-methylquinoline, followed by amination at the 3-position . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-8-methylquinolin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-chloro-8-methylquinolin-3-amine is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the quinoline ring.

Properties

Molecular Formula

C10H8BrClN2

Molecular Weight

271.54 g/mol

IUPAC Name

6-bromo-5-chloro-8-methylquinolin-3-amine

InChI

InChI=1S/C10H8BrClN2/c1-5-2-8(11)9(12)7-3-6(13)4-14-10(5)7/h2-4H,13H2,1H3

InChI Key

UGLGYDVCHSKKMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=CC(=C2)N)Cl)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.